4'-Hydroxyflavanone

説明

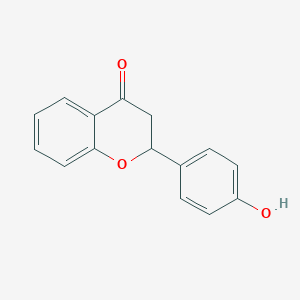

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,15-16H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHVIYHWWQYJID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022487 |

Source

|

| Record name | 4'-Hydroxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6515-37-3 |

Source

|

| Record name | 4′-Hydroxyflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6515-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavanone, 4'-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-HYDROXYFLAVANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K6L8O868Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4'-Hydroxyflavanone

This document provides a comprehensive technical overview of this compound, a naturally occurring flavonoid with significant potential in cosmetic and clinical research. It details the compound's chemical structure, physicochemical properties, biological activities, and relevant experimental protocols.

Chemical Identity and Structure

This compound, a member of the flavanone subclass of flavonoids, is characterized by a C6-C3-C6 backbone. Its structure consists of a chromanone ring system (A and C rings) with a phenyl group (B ring) attached at position 2. The defining feature is a hydroxyl group (-OH) at the 4' position of the B ring.

Systematic IUPAC Name: 2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one[1][2]

Chemical Structure:

(A simplified 2D representation)

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₃ | [1][3][4] |

| Molecular Weight | 240.25 g/mol | [1][3] |

| CAS Number | 6515-37-3 | [1][2][5] |

| PubChem CID | 165506 | [1] |

| ChEBI ID | CHEBI:34361 | [2][3] |

| DrugBank ID | DB04429 | [2] |

| Synonyms | 2-(4-hydroxyphenyl)chroman-4-one, 4-Hydroxyflavanone | [1][2][3] |

Physicochemical and Spectroscopic Properties

This compound is a solid, appearing as a white to pale orange powder.[2][3] It is generally soluble in organic solvents like chloroform, methanol, and DMSO, but insoluble in water.[2][3]

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 182°C / 190-192°C | [3][6][7] |

| Boiling Point (Predicted) | 447.5 ± 45.0 °C at 760 mmHg | [3][5][7] |

| Density (Predicted) | 1.288 - 1.3 g/cm³ | [3][7] |

| Water Solubility (Predicted) | 99.2 - 416.5 mg/L at 25°C | [5][8] |

| logP (Octanol-Water Partition) | 2.72 - 3.15 | [3][5][8] |

| pKa (Strongest Acidic, Predicted) | 9.47 - 9.61 | [3][8] |

Table 3: Summary of Spectroscopic Data

| Technique | Key Features and Observations | Reference |

| Mass Spectrometry (MS-MS) | Negative Ion Mode Top Peaks (m/z): 119.0494, 239.0693. Positive Ion Mode Precursor (m/z): 241.08592. | [1][4] |

| Infrared (IR) Spectroscopy | Data available from sources such as PubChem, typically showing characteristic peaks for hydroxyl, carbonyl, and aromatic C-H bonds. | [1] |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra are available in chemical databases for structural elucidation. | [1] |

| UV-Vis Spectroscopy | Flavanones typically exhibit two primary absorption bands. The absence of a C2-C3 double bond distinguishes their spectra from flavones. | [9] |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, making it a compound of interest for drug development. Like many flavonoids, it possesses antioxidant and anti-inflammatory properties.[2][10] Its most notable, specific activity is the inhibition of sterol regulatory element-binding protein (SREBP) maturation.

Inhibition of SREBP Pathway and Lipid Synthesis

Research has shown that this compound suppresses the activation of SREBPs.[2][11] SREBPs are key transcription factors that regulate the expression of genes involved in cholesterol and fatty acid biosynthesis.[2] By inhibiting the maturation and nuclear translocation of SREBPs, this compound effectively downregulates lipogenic gene expression, leading to reduced de novo lipid synthesis. This mechanism gives it potential for treating metabolic disorders such as hepatic steatosis (fatty liver disease) and dyslipidemia.[2][11]

Caption: Inhibition of the SREBP maturation pathway by this compound.

Metabolism

The metabolism of this compound is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. Studies have shown that it can be further oxidized to various dihydroxyflavanone and dihydroxyflavone products.[12][13] This biotransformation is a critical aspect of its pharmacokinetic profile, influencing its bioavailability and clearance.

Caption: Metabolic oxidation of this compound by Cytochrome P450 enzymes.

Experimental Protocols

General Synthesis Protocol: Claisen-Schmidt Condensation and Cyclization

A common method for synthesizing flavanones involves a two-step process: a base-catalyzed Claisen-Schmidt condensation followed by an acid-catalyzed intramolecular cyclization.

Step 1: Synthesis of Chalcone Intermediate

-

Reactants: Dissolve 2'-hydroxyacetophenone and 4-hydroxybenzaldehyde in a suitable solvent such as ethanol or methanol.

-

Catalyst: Add a strong base, typically an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise to the stirred solution at room temperature.

-

Reaction: Allow the mixture to stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.

-

Isolation: The precipitated solid, the corresponding chalcone, is collected by vacuum filtration, washed with cold water until neutral, and dried.

-

Purification: The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Cyclization to this compound

-

Reactants: Dissolve the purified chalcone in a solvent such as ethanol or a mixture of alcohols.

-

Catalyst: Add a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or by refluxing in an acidic buffer solution (e.g., sodium acetate/acetic acid).

-

Reaction: Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC.

-

Work-up: After cooling, the reaction mixture is poured into ice water.

-

Isolation: The precipitated this compound is collected by filtration, washed thoroughly with water, and dried.

-

Purification: Further purification can be achieved by recrystallization from ethanol or methanol to yield the final product.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a general method for the analysis of this compound and its metabolites, based on published studies.[12][13]

Objective: To identify and quantify this compound and its oxidative metabolites in a biological matrix (e.g., post-incubation with human P450 enzymes).

Methodology:

-

Sample Preparation:

-

Quench the enzymatic reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Collect the supernatant and transfer it to an autosampler vial for injection.

-

-

LC Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A linear gradient from ~5-10% B to 95% B over 10-15 minutes, followed by a re-equilibration step.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: Maintained at 30-40°C.

-

-

MS/MS Conditions:

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

-

Scan Mode: Full scan for initial identification of parent ions (e.g., m/z 241 for [M+H]⁺ and 239 for [M-H]⁻). Product ion scans (MS/MS) are used for structural confirmation by fragmentation.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, specific parent-to-fragment ion transitions are monitored. For this compound, a potential transition could be m/z 241 -> 121.

-

Source Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and gas flows for maximum signal intensity.

-

Caption: General experimental workflow for LC-MS/MS analysis.

Safety and Handling

This compound is classified as an irritant.[1][2]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...).[2][3]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. This compound | C15H12O3 | CID 165506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 6515-37-3 [chemicalbook.com]

- 4. PubChemLite - this compound (C15H12O3) [pubchemlite.lcsb.uni.lu]

- 5. 4-hydroxyflavanone, 6515-37-3 [thegoodscentscompany.com]

- 6. standards.chromadex.com [standards.chromadex.com]

- 7. chemigran.com [chemigran.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

4'-Hydroxyflavanone: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxyflavanone is a naturally occurring flavanone, a class of flavonoids, that has garnered significant interest in the scientific community due to its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its role in key signaling pathways.

Natural Sources of this compound

This compound is found in a variety of plants. While its presence is widespread, the concentration can vary significantly between species and even different parts of the same plant. Notable natural sources include members of the Scutellaria genus (skullcaps), citrus fruits, and various common vegetables and herbs.[1]

Quantitative Analysis of this compound in Natural Sources

The following table summarizes the available quantitative data for 4'-hydroxyflavones, including this compound, in various plant sources. It is important to note that much of the available literature quantifies broader categories of flavones, and specific data for this compound is often embedded within these broader analyses.

| Plant Source | Plant Part | Compound Class | Concentration (mg/g dry weight unless otherwise specified) | Reference |

| Scutellaria baicalensis | Root | 4'-Hydroxyflavones | Not specified | |

| Scutellaria lateriflora | Leaf | Apigenin | ~0.1 | |

| Scutellaria lateriflora | Stem | Apigenin | ~0.05 | |

| Scutellaria lateriflora | Root | Apigenin | Not detected | |

| Scutellaria arenicola | Leaf | Apigenin | ~0.2 | |

| Scutellaria arenicola | Stem | Apigenin | ~0.1 | |

| Scutellaria arenicola | Root | Apigenin | Not detected | |

| Scutellaria integrifolia | Leaf | Apigenin | ~0.15 | |

| Scutellaria integrifolia | Stem | Apigenin | ~0.08 | |

| Scutellaria integrifolia | Root | Apigenin | Not detected | |

| Citrus species | Peel | Flavanones | Varies significantly among species | |

| Celery, Red Peppers, Parsley, Berries, Tea, Onions, Carnations | Not specified | This compound | Present | [1] |

Biosynthesis of this compound

The biosynthesis of this compound, like other flavonoids, follows the phenylpropanoid pathway. This intricate pathway involves a series of enzymatic reactions that convert phenylalanine into the core flavonoid skeleton.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves extraction with organic solvents followed by chromatographic purification. The following protocols provide a general framework that can be adapted based on the specific plant material and available equipment.

General Experimental Workflow

Detailed Experimental Protocols

Protocol 1: Extraction and Isolation from Scutellaria Species

This protocol is adapted from methodologies used for the isolation of flavonoids from Scutellaria species.

1. Plant Material Preparation:

-

Air-dry the aerial parts (leaves and stems) of the Scutellaria plant at room temperature.

-

Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material in methanol (1:10 w/v) for 24-48 hours at room temperature with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process twice more with fresh methanol.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.

3. Preliminary Fractionation (Optional):

-

Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate. This compound is expected to be enriched in the ethyl acetate fraction.

-

Concentrate the ethyl acetate fraction to dryness.

4. Column Chromatography:

-

Pack a glass column with silica gel 60 (70-230 mesh) using a suitable solvent system (e.g., a gradient of chloroform-methanol or ethyl acetate-hexane).

-

Dissolve the crude extract or the ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol 9:1 v/v) and visualize under UV light (254 nm and 365 nm).

5. Purification by Preparative HPLC:

-

Pool the fractions containing this compound based on TLC analysis.

-

Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

A typical mobile phase could be a gradient of acetonitrile and water (both with 0.1% formic acid).

-

Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

6. Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

Protocol 2: Extraction from Citrus Peels

This protocol is a general guide for extracting flavanones from citrus peels.

1. Sample Preparation:

-

Obtain fresh citrus peels and wash them to remove any surface impurities.

-

Dry the peels at a low temperature (e.g., 40-50°C) until they are brittle.

-

Grind the dried peels into a fine powder.

2. Extraction:

-

Perform Soxhlet extraction on the powdered peel with methanol or ethanol for 6-8 hours.

-

Alternatively, use ultrasound-assisted extraction (UAE) by suspending the powder in the solvent and sonicating for 30-60 minutes.

3. Filtration and Concentration:

-

Filter the extract and concentrate it using a rotary evaporator to obtain the crude extract.

4. Purification:

-

Follow the column chromatography and preparative HPLC steps as described in Protocol 1 to isolate this compound.

Signaling Pathways Involving this compound

This compound has been shown to modulate key signaling pathways involved in cellular metabolism, making it a compound of interest for drug development.

Inhibition of SREBP Signaling Pathway

This compound has been identified as an inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors in lipid biosynthesis.[2][3] By inhibiting the maturation and activation of SREBPs, this compound can reduce the expression of genes involved in fatty acid and cholesterol synthesis.

Activation of AMPK Signaling Pathway

Research suggests that some flavonoids can activate the AMP-activated protein kinase (AMPK) pathway. While direct activation by this compound is still under investigation, related compounds have shown this activity. AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to the inhibition of anabolic pathways (like lipid synthesis) and the activation of catabolic pathways.

Conclusion

This compound is a promising natural compound with well-documented presence in various plant sources, particularly in the Scutellaria genus. The isolation and purification of this flavanone can be achieved through standard phytochemical techniques involving solvent extraction and chromatography. Its ability to modulate critical metabolic pathways, such as SREBP and potentially AMPK, underscores its potential for the development of novel therapeutics for metabolic disorders. Further research is warranted to fully elucidate its pharmacological properties and to optimize extraction and purification processes for industrial applications.

References

An In-depth Technical Guide to the Biological Activities and Therapeutic Potential of 4'-Hydroxyflavanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxyflavanone is a naturally occurring flavanone, a class of flavonoids found in a variety of plants, including citrus fruits, parsley, and celery.[1] As a member of the flavonoid family, it has garnered significant interest for its potential therapeutic applications, which are attributed to its diverse biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its biological effects, mechanisms of action, and therapeutic promise. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

This compound, with the chemical formula C₁₅H₁₂O₃, is a white to pale orange compound.[1][2] It is generally soluble in organic solvents like ethanol and chloroform but is insoluble in water.[1]

| Property | Value | Reference |

| IUPAC Name | 2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | [1][3] |

| Molecular Formula | C₁₅H₁₂O₃ | [3] |

| Molar Mass | 240.258 g/mol | [1] |

| CAS Number | 6515-37-3 | [1][3] |

Biological Activities and Therapeutic Potential

This compound exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and lipid-lowering effects. These properties underscore its potential as a lead compound for the development of novel therapeutics for various diseases.

Antioxidant Activity

Flavanones are recognized for their capacity to neutralize free radicals, thereby mitigating oxidative stress, a key contributor to numerous chronic diseases.[1] The antioxidant properties of hydroxy-flavones are attributed to their ability to scavenge free radicals.

Quantitative Data on Antioxidant Activity of Related Flavonoids

| Compound | Assay | IC50 (µM) | Cell Line/System | Reference |

| 6,3´,4´-trihydroxyflavone | Cellular ROS Scavenging | 3.02 | RAW 264.7 | |

| 7,3´,4´-trihydroxyflavone | Cellular ROS Scavenging | 2.71 | RAW 264.7 |

Anti-inflammatory Effects

Inflammation is a critical physiological process that, when dysregulated, contributes to the pathogenesis of many diseases. Flavonoids, including this compound, have demonstrated potent anti-inflammatory properties. The proposed mechanisms involve the inhibition of pro-inflammatory enzymes and signaling pathways.

Quantitative Data on Anti-inflammatory Activity of Related Flavonoids

| Compound | Assay | IC50 (µM) | Cell Line/System | Reference |

| 3',4'-dihydroxyflavone | Nitric Oxide (NO) Inhibition | 9.61 ± 1.36 | RAW 264.7 | |

| Luteolin | Nitric Oxide (NO) Inhibition | 16.90 ± 0.74 | RAW 264.7 |

Anticancer Activity

This compound has shown promise as an anticancer agent, primarily through the induction of apoptosis in cancer cells.

2.3.1. Induction of Apoptosis

Studies have shown that hydroxylation at the C4' position of the flavanone structure is crucial for its apoptosis-inducing activity.[4] this compound has been demonstrated to induce apoptosis in human leukemia (HL-60) cells.[4] The underlying mechanism involves the activation of the caspase cascade, specifically caspase-9 and caspase-3, and is associated with the production of reactive oxygen species (ROS).[4]

Quantitative Data on Anticancer Activity

| Compound | Cell Line | Assay | IC50 | Reference |

| This compound | HL-60 (Human leukemia) | Cytotoxicity | Significant cytotoxic effect | [4] |

| 7-hydroxy-4'-methoxyflavone | HeLa (Cervical cancer) | MTT Assay | 25.73 µg/mL | [5] |

| 7-hydroxy-4'-methoxyflavone | WiDr (Colon cancer) | MTT Assay | 83.75 µg/mL | [5] |

| 7-hydroxy-4'-methoxyflavanone | HeLa (Cervical cancer) | MTT Assay | 40.13 µg/mL | [5] |

| 7-hydroxy-4'-methoxyflavanone | WiDr (Colon cancer) | MTT Assay | 37.85 µg/mL | [5] |

| Thioflavanone | MCF-7 (Breast cancer) | Anti-proliferative | 62-89 µM | [6] |

| Thioflavanone | MDA-MB-231 (Breast cancer) | Anti-proliferative | 62-89 µM | [6] |

| Thioflavanone | MDA-MB-453 (Breast cancer) | Anti-proliferative | 62-89 µM | [6] |

Neuroprotective Effects

Lipid-Lowering Potential

This compound has been identified as an inhibitor of Sterol Regulatory Element-Binding Protein (SREBP) maturation.[1][7][8] SREBPs are key transcription factors that regulate the synthesis of cholesterol and fatty acids. By inhibiting SREBP activation, this compound can suppress de novo lipid synthesis, suggesting its potential in the management of conditions like fatty liver disease, hepatic steatosis, and dyslipidemia.[1][7][8]

Signaling Pathways Modulated by this compound

The diverse biological activities of this compound are a consequence of its ability to modulate multiple intracellular signaling pathways.

Apoptosis Pathway

This compound induces apoptosis through the intrinsic pathway, which involves the activation of caspase-9 and the subsequent activation of the executioner caspase-3.[4] This cascade leads to the cleavage of cellular proteins and ultimately, programmed cell death.

Caption: Apoptosis induction by this compound.

SREBP Signaling Pathway

This compound inhibits the maturation of SREBPs, which are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane.[7][8] This inhibition prevents their translocation to the Golgi and subsequent cleavage, thereby blocking the release of the active transcription factor domain. This leads to the downregulation of genes involved in lipid biosynthesis.

Caption: Inhibition of SREBP maturation by this compound.

Experimental Protocols

This section provides an overview of the methodologies commonly employed to evaluate the biological activities of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of absorbance.

Protocol Outline:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add different concentrations of the this compound solution.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell viability and proliferation, which is indicative of a compound's cytotoxic or cytostatic effects.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol Outline:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C15H12O3 | CID 165506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydroxylation at C4' or C6 is essential for apoptosis-inducing activity of flavanone through activation of the caspase-3 cascade and production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cell lines ic50: Topics by Science.gov [science.gov]

- 6. Evaluation of the anticancer activities of thioflavanone and thioflavone in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound suppresses activation of sterol regulatory element-binding proteins and de novo lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4′‐Hydroxyflavanone suppresses activation of sterol regulatory element‐binding proteins and de novo lipid synthesis – ScienceOpen [scienceopen.com]

4'-Hydroxyflavanone: A Deep Dive into its Mechanisms of Action in Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxyflavanone is a naturally occurring flavanone found in a variety of plants, including citrus fruits. As a member of the flavonoid family, it has garnered significant interest for its potential therapeutic applications, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the bioactivity of this compound, with a focus on its interactions with key cellular signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the described pathways to support further research and drug development efforts.

Core Mechanism of Action: Inhibition of Sterol Regulatory Element-Binding Proteins (SREBPs)

A primary mechanism of action for this compound is the suppression of the activation of Sterol Regulatory Element-Binding Proteins (SREBPs). SREBPs are key transcription factors that regulate the expression of genes involved in cholesterol and fatty acid biosynthesis. By inhibiting SREBP activation, this compound effectively downregulates lipogenesis, making it a promising candidate for addressing conditions like hepatic steatosis and dyslipidemia.[1]

Quantitative Data: Inhibition of SREBP Activation

The inhibitory effects of this compound on SREBP-mediated gene expression and lipid synthesis have been quantified in human hepatoma Huh-7 cells.

| Parameter | Cell Line | Treatment | Result | Reference |

| Fatty Acid Synthase (FAS) Promoter Activity | Huh-7 | This compound | Dose-dependent impairment | [1] |

| SREBP Target Gene Expression | Huh-7 | This compound | Reduction | [1] |

| De Novo Fatty Acid Synthesis | Huh-7 | This compound | Suppression | [1] |

| De Novo Cholesterol Synthesis | Huh-7 | This compound | Suppression | [1] |

Experimental Protocols

This assay is used to measure the effect of this compound on the transcriptional activity of the Fatty Acid Synthase (FAS) promoter, which is regulated by SREBPs.

-

Cell Culture: Human hepatoma Huh-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.

-

Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing the FAS promoter region upstream of the luciferase gene. A control plasmid, such as one expressing Renilla luciferase, is co-transfected for normalization.

-

Treatment: Following transfection, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Lysis and Luminescence Measurement: After the desired incubation period (e.g., 24 hours), cells are lysed, and the luciferase activity is measured using a luminometer. Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency and cell number.

This technique is employed to assess the effect of this compound on the proteolytic processing of SREBP, which is a key step in its activation.

-

Cell Culture and Treatment: Huh-7 cells are cultured and treated with this compound as described above.

-

Protein Extraction: Cells are harvested and lysed to extract total protein. Nuclear and cytoplasmic fractions can also be separated to specifically analyze the localization of the cleaved, active form of SREBP.

-

SDS-PAGE and Electrotransfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for SREBP (recognizing both the precursor and cleaved forms). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the amount of the cleaved, nuclear form of SREBP in treated cells compared to controls indicates inhibition of SREBP activation.

Diagram: SREBP Inhibition by this compound

Caption: this compound inhibits the maturation of SREBP, preventing its activation and subsequent transcription of lipogenic genes.

Modulation of Other Key Cellular Pathways

While the inhibition of SREBP is a well-defined mechanism, this compound, like other flavonoids, is known to interact with a multitude of other signaling pathways, contributing to its diverse biological activities.

Anti-inflammatory Effects: NF-κB and MAPK Pathways

Flavonoids are recognized for their anti-inflammatory properties, which are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. While specific quantitative data for this compound is limited, the general mechanism involves the suppression of pro-inflammatory cytokine production.

Diagram: General Anti-inflammatory Mechanism of Flavonoids

Caption: this compound may exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

Antioxidant Effects: Nrf2 Pathway

The antioxidant properties of flavonoids are often attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Diagram: Nrf2 Activation by Flavonoids

Caption: this compound may induce antioxidant responses through the activation of the Nrf2 signaling pathway.

Anticancer Effects: PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. Flavonoids have been shown to inhibit the PI3K/Akt pathway, leading to apoptosis and reduced proliferation of cancer cells.

Diagram: PI3K/Akt Inhibition by Flavonoids

Caption: this compound may exhibit anticancer effects by inhibiting the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential, primarily through its well-documented inhibition of SREBP-mediated lipogenesis. Its likely interactions with other key cellular signaling pathways, including NF-κB, MAPK, Nrf2, and PI3K/Akt, further underscore its pleiotropic effects and broad therapeutic window.

For drug development professionals, this compound presents a compelling lead compound, particularly for metabolic disorders. Further research should focus on:

-

Quantitative SAR studies: To optimize the flavanone structure for enhanced potency and selectivity.

-

In vivo efficacy and safety profiling: To translate the in vitro findings to preclinical and clinical models.

-

Combination therapies: To explore synergistic effects with existing drugs for metabolic, inflammatory, and neoplastic diseases.

The detailed mechanisms and protocols provided in this guide serve as a foundational resource for advancing the scientific understanding and therapeutic application of this compound.

References

An In-depth Technical Guide to the Pharmacology, Biochemistry, and Metabolism of 4'-Hydroxyflavanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxyflavanone is a naturally occurring flavanone, a class of flavonoids found in a variety of plants, including citrus fruits, celery, and red peppers.[1] As with many flavonoids, this compound has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the pharmacology, biochemistry, and metabolism of this compound, with a focus on its mechanism of action, particularly its role as an inhibitor of Sterol Regulatory Element-Binding Protein (SREBP) maturation. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development.

Pharmacology

The primary pharmacological activity of this compound identified to date is its ability to modulate lipid metabolism through the inhibition of the SREBP pathway.[2][3] SREBPs are key transcription factors that regulate the expression of genes involved in the biosynthesis of cholesterol and fatty acids.[2][3] By inhibiting the maturation of SREBPs, this compound effectively downregulates the entire lipid synthesis cascade, suggesting its potential as a therapeutic agent for metabolic disorders such as hepatic steatosis (fatty liver disease) and dyslipidemia.[2][3][4]

Mechanism of Action: SREBP Pathway Inhibition

The SREBP pathway is a critical cellular signaling cascade that senses and responds to cellular sterol levels. In sterol-depleted conditions, SREBP precursors, which are anchored in the endoplasmic reticulum (ER) membrane, are transported to the Golgi apparatus. In the Golgi, they undergo a two-step proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the mature, transcriptionally active N-terminal domain. This mature SREBP then translocates to the nucleus and activates the transcription of genes involved in lipid synthesis and uptake.[5][6]

This compound has been shown to impair the fatty acid synthase promoter activity and reduce the activation of SREBPs in human hepatoma Huh-7 cells.[2][3] This leads to a subsequent reduction in the expression of SREBP target genes and a suppression of de novo fatty acid and cholesterol synthesis.[2][3] While the precise molecular interaction between this compound and the components of the SREBP pathway has not been fully elucidated, it is understood to inhibit the maturation process, thereby preventing the release of the active transcription factor.[2][3]

Figure 1: Inhibition of the SREBP maturation pathway by this compound.

Anti-inflammatory and Antioxidant Activities

Biochemistry

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | [4] |

| Molecular Formula | C15H12O3 | [4] |

| Molar Mass | 240.26 g/mol | [4] |

| Appearance | White to pale orange solid | [4] |

| Solubility | Soluble in organic solvents (chloroform, ethanol), insoluble in water | [4] |

Synthesis

The synthesis of this compound typically involves a multi-step process starting from substituted acetophenones and benzaldehydes. A common method is the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an acid-catalyzed intramolecular cyclization.

A general synthetic workflow is depicted below:

Figure 2: General synthetic workflow for this compound.

Metabolism

The metabolism of flavanones, including this compound, is a critical aspect of their bioavailability and in vivo activity. Like many xenobiotics, flavanones undergo extensive Phase I and Phase II metabolism, primarily in the liver and intestines.

Phase I Metabolism

Phase I metabolism of flavanones is largely mediated by cytochrome P450 (CYP) enzymes. Studies have shown that human P450s, including CYP1A1, 1A2, 1B1, and 2A6, can oxidize this compound.[9][10] This oxidation can lead to the formation of various hydroxylated and dihydroxylated metabolites.[9][10] For instance, this compound can be oxidized to dihydroxylated flavanones and dihydroxylated flavones.[9]

Phase II Metabolism

Following Phase I oxidation, or directly, flavanones and their metabolites undergo Phase II conjugation reactions. These reactions, which include glucuronidation and sulfation, increase the water solubility of the compounds, facilitating their excretion. The resulting glucuronide and sulfate conjugates are the major forms of flavanones found circulating in the plasma.[11]

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans or preclinical models is currently limited in the public domain. However, general pharmacokinetic properties of flavanones have been studied. Typically, after oral administration, flavanones are rapidly metabolized, and the parent compounds are often found at very low levels in the plasma.[11] The majority of the circulating compounds are the glucuronidated and sulfated metabolites.[11]

For illustrative purposes, a pharmacokinetic study of the related compound, 2'-Hydroxyflavanone, in mice after a single oral dose of 10 mg/kg revealed a Cmax of 185.86 ng/mL, a Tmax of 5 minutes, and a half-life of 97.52 minutes.[12][13] This suggests rapid absorption and relatively fast elimination for this class of compounds.

Experimental Protocols

This section provides representative experimental protocols that can be adapted for the study of this compound.

Synthesis of this compound

Objective: To synthesize this compound from 2',4'-dihydroxy-4-methoxychalcone.

Materials:

-

2',4'-dihydroxy-4-methoxychalcone

-

Ethanol

-

Concentrated Sulfuric Acid (H2SO4)

-

Distilled water

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Eluent for TLC (e.g., n-hexane:ethyl acetate, 4:3)

Procedure:

-

Dissolve 2',4'-dihydroxy-4-methoxychalcone (1 mmol) in 50 mL of ethanol in a round-bottom flask.

-

Slowly add concentrated H2SO4 (e.g., 0.8 mL) to the mixture.

-

Reflux the reaction mixture for 24 hours.

-

After cooling to room temperature, add cold distilled water to the mixture until a solid precipitate forms.

-

Filter the solid product and wash with cold distilled water.

-

Purify the crude product by preparative TLC using a suitable eluent system to obtain pure 7-hydroxy-4'-methoxyflavanone.[7]

SREBP Maturation Assay (Western Blot)

Objective: To assess the effect of this compound on the proteolytic cleavage of SREBP.

Materials:

-

Huh-7 cells

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against SREBP (recognizing both precursor and mature forms)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Culture Huh-7 cells to a suitable confluency.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and collect the total protein.

-

Determine the protein concentration of each sample.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary anti-SREBP antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities for the precursor and mature forms of SREBP to determine the effect of this compound on SREBP cleavage.[14]

Figure 3: Experimental workflow for SREBP Western Blot analysis.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare serial dilutions of the this compound stock solution.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of this compound (or a standard antioxidant like ascorbic acid) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Safety and Toxicity

This compound is classified as an irritant and may cause skin, eye, and respiratory tract irritation upon unprotected exposure.[4][15] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.[16]

Conclusion and Future Directions

This compound is a promising natural compound with a clear mechanism of action in the inhibition of lipid synthesis via the SREBP pathway. This positions it as a potential candidate for the development of therapeutics for metabolic diseases. However, to advance its development, further research is critically needed. Specifically, detailed in vivo pharmacokinetic and pharmacodynamic studies are required to understand its absorption, distribution, metabolism, excretion, and efficacy in relevant animal models. Furthermore, quantitative determination of its anti-inflammatory and antioxidant activities, along with a broader toxicological profile, will be essential for a comprehensive assessment of its therapeutic potential and safety. The elucidation of the precise molecular interactions with the SREBP machinery will also provide valuable insights for the potential design of more potent and specific analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound suppresses activation of sterol regulatory element-binding proteins and de novo lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4′‐Hydroxyflavanone suppresses activation of sterol regulatory element‐binding proteins and de novo lipid synthesis – ScienceOpen [scienceopen.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SREBPs: Metabolic Integrators in Physiology and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models [mdpi.com]

- 8. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2'-, 3'-, 4'- and 6-hydroxyflavanones by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pharmacokinetics of flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of 2′-hydroxyflavanone (2HF) in mouse whole blood by HPLC–MS/MS for the determination of pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Analysis of 2′-hydroxyflavanone (2HF) in mouse whole blood by HPLC–MS/MS for the determination of pharmacokinetic parameters [frontiersin.org]

- 14. Structural Requirements for Sterol Regulatory Element-binding Protein (SREBP) Cleavage in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | C15H12O3 | CID 165506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chemicalbook.com [chemicalbook.com]

Navigating the Solubility Landscape of 4'-Hydroxyflavanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxyflavanone, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. As with any compound destined for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of bioavailability and formulation feasibility. This technical guide provides a comprehensive overview of the current knowledge on the solubility profile of this compound in various solvents, details established experimental protocols for solubility determination, and presents visual workflows to aid in research and development.

Data Presentation: Solubility Profile of this compound

It is generally characterized as being soluble in organic solvents and insoluble in water[1]. The table below summarizes the available qualitative and semi-quantitative solubility data for this compound.

| Solvent/Solvent System | Temperature | Solubility | Data Type |

| Water | 25 °C (estimated) | 416.5 mg/L | Quantitative (estimated) |

| Chloroform | Heated | Slightly Soluble | Qualitative |

| Methanol | Not Specified | Slightly Soluble | Qualitative |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble (10 mM solution possible) | Semi-quantitative |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL (10.41 mM) | Semi-quantitative[2] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL (10.41 mM) | Semi-quantitative[2] |

| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL (10.41 mM) | Semi-quantitative[2] |

Experimental Protocols: Determining Solubility

The most common and reliable method for determining the thermodynamic solubility of a compound is the equilibrium shake-flask method . This protocol is widely accepted in the pharmaceutical industry for its accuracy and reproducibility.

Principle

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the solution is saturated and the concentration of the dissolved solute is constant. The concentration of the solute in the filtered supernatant is then determined using a suitable analytical technique.

Detailed Methodology

-

Preparation of Materials:

-

Ensure the this compound to be tested is of high purity.

-

Use analytical grade or higher purity solvents.

-

Calibrate all analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer) prior to use.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials, each containing a precise volume of the selected solvent. The excess solid is crucial to ensure that saturation is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator. The temperature should be precisely controlled.

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant using a syringe filter (e.g., 0.22 µm or 0.45 µm pore size) to remove all undissolved particles. This step is critical to avoid artificially high solubility readings.

-

-

Analysis:

-

Analyze the concentration of this compound in the clear filtrate using a validated analytical method.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its specificity and sensitivity. A calibration curve of known concentrations of this compound should be prepared to quantify the solubility sample.

-

UV-Vis Spectroscopy: This method can be used if this compound has a distinct chromophore and there are no interfering substances. A calibration curve is also required.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), moles per liter (mol/L or M), or as a mole fraction.

-

Always report the temperature at which the solubility was determined.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Relationship Between Solvent Properties and Solubility

The solubility of a flavonoid like this compound is influenced by the properties of the solvent, particularly its polarity. The following diagram illustrates the general relationship.

References

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 4'-Hydroxyflavanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxyflavanone is a naturally occurring flavanone, a type of flavonoid, found in various plants. Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant, anti-inflammatory, and other potential health-promoting properties, making them a subject of intense research in drug discovery and development. Accurate structural elucidation and characterization are paramount in understanding the bioactivity and potential therapeutic applications of such compounds. This technical guide provides a comprehensive overview of the spectroscopic data interpretation for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The structural integrity of this compound can be unequivocally confirmed through the collective analysis of its spectroscopic data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 5.46 | dd | 12.8, 3.2 |

| H-3ax | 3.10 | dd | 17.2, 12.8 |

| H-3eq | 2.85 | dd | 17.2, 3.2 |

| H-5 | 7.92 | dd | 7.9, 1.6 |

| H-6 | 7.08 | ddd | 8.0, 7.4, 1.1 |

| H-7 | 7.53 | ddd | 8.7, 7.4, 1.6 |

| H-8 | 7.02 | dd | 8.7, 1.1 |

| H-2', H-6' | 7.38 | d | 8.6 |

| H-3', H-5' | 6.89 | d | 8.6 |

| 4'-OH | 9.80 | s | - |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ, ppm) |

| C-2 | 78.5 |

| C-3 | 42.8 |

| C-4 | 191.8 |

| C-4a | 118.0 |

| C-5 | 128.8 |

| C-6 | 121.7 |

| C-7 | 136.4 |

| C-8 | 121.2 |

| C-8a | 161.7 |

| C-1' | 129.5 |

| C-2', C-6' | 128.0 |

| C-3', C-5' | 115.5 |

| C-4' | 158.0 |

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3300 (broad) | O-H stretch | Phenolic hydroxyl |

| ~3050 | C-H stretch | Aromatic |

| ~2900 | C-H stretch | Aliphatic |

| ~1680 | C=O stretch | Ketone |

| ~1600, ~1480 | C=C stretch | Aromatic |

| ~1250 | C-O stretch | Phenolic hydroxyl |

| ~1170 | C-O-C stretch | Ether |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 240 | High | [M]⁺ (Molecular Ion) |

| 147 | Moderate | [C₉H₇O₂]⁺ |

| 121 | High | [C₇H₅O₂]⁺ |

| 120 | Moderate | [C₈H₈O]⁺ |

| 94 | Moderate | [C₆H₆O]⁺ |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of spectroscopic data. The following protocols outline the standard procedures for obtaining NMR, IR, and MS spectra for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

-

Transfer the solution into a standard 5 mm NMR tube.

-

If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

¹H and ¹³C NMR Acquisition:

-

The NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.

-

For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed. Key parameters include a spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. The number of scans can range from several hundred to several thousand depending on the sample concentration and instrument sensitivity.

-

Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy: This is a common and convenient method for obtaining IR spectra of solid samples.

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free cloth, and allow it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty, clean ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (MS)

Electrospray Ionization (ESI)-MS/MS: This technique is suitable for the analysis of flavonoids.

-

Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent may contain a small amount of formic acid (e.g., 0.1%) to promote protonation in positive ion mode or ammonia to promote deprotonation in negative ion mode.

-

Infusion and Ionization: The sample solution is introduced into the mass spectrometer's ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system. In the ESI source, the sample is nebulized and ionized.

-

MS Analysis: The mass-to-charge ratios (m/z) of the resulting ions are measured by the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

MS/MS Analysis: For structural elucidation, the precursor ion of interest (e.g., the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The m/z of these fragment ions are then analyzed to provide information about the structure of the original molecule.

Spectroscopic Data Interpretation and Visualization

Workflow for Spectroscopic Data Interpretation

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data, leading to the structural elucidation of this compound.

Mass Spectrometry Fragmentation Pathway of this compound

The fragmentation of flavonoids in mass spectrometry provides valuable structural information. The following diagram illustrates the proposed fragmentation pathway for this compound based on retro-Diels-Alder (RDA) cleavage, a common fragmentation mechanism for this class of compounds.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a robust and definitive structural elucidation of this compound. The presented data, experimental protocols, and interpretative diagrams serve as a foundational guide for researchers and professionals engaged in the study of flavonoids and other natural products. Accurate and thorough spectroscopic interpretation is a critical step in advancing our understanding of the chemical and biological properties of these important molecules, ultimately contributing to the development of new therapeutic agents.

The Biosynthetic Pathway of 4'-Hydroxyflavanone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of 4'-hydroxyflavanone in plants. It details the enzymatic reactions, presents available quantitative data, outlines experimental protocols, and provides visual representations of the key pathways and workflows. This document is intended to serve as a valuable resource for professionals engaged in flavonoid research and the development of novel therapeutic agents.

Introduction to this compound and its Significance

This compound is a naturally occurring flavanone, a class of flavonoids widely distributed in the plant kingdom. It can be found in various plants, including carnations (Dianthus caryophyllus), citrus fruits, celery, red peppers, parsley, berries, tea, and onions.[1] As a precursor to a wide array of downstream flavonoids, this compound holds a central position in plant secondary metabolism. Flavonoids, in general, are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties, making the study of their biosynthesis a critical area of research.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a two-step enzymatic process that forms a key branch of the general phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine and, through a series of enzymatic reactions, produces p-coumaroyl-CoA, the starter molecule for flavonoid biosynthesis.

The core pathway to this compound involves two key enzymes: Chalcone Synthase (CHS) and Chalcone Isomerase (CHI).

Figure 1: Biosynthetic pathway of this compound.

Step 1: Synthesis of Naringenin Chalcone by Chalcone Synthase (CHS)

Chalcone synthase (CHS) is the first committed enzyme in the flavonoid biosynthetic pathway. It is a type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. The reaction proceeds through a series of decarboxylation and condensation steps, ultimately leading to the formation of a tetraketide intermediate that cyclizes to yield the chalcone.

Step 2: Isomerization to this compound by Chalcone Isomerase (CHI)

Naringenin chalcone is then rapidly and stereospecifically isomerized to (2S)-naringenin, commonly known as this compound, by the enzyme chalcone isomerase (CHI). This intramolecular cyclization reaction is crucial for the efficient production of flavanones in plants. While this reaction can occur spontaneously under alkaline conditions, CHI significantly accelerates the rate of conversion.

Quantitative Data

Quantitative data on enzyme kinetics and metabolite concentrations are crucial for understanding and engineering metabolic pathways. The following tables summarize the available quantitative data for the key enzymes and the product of the this compound biosynthetic pathway.

Enzyme Kinetic Parameters

Table 1: Kinetic Parameters of Chalcone Synthase (CHS)

| Plant Source | Substrate | Km (µM) | kcat (s-1) | Vmax (nmol mg-1 min-1) | Reference |

| Cyclosorus parasiticus | p-Coumaroyl-CoA | 7.20 ± 1.07 | 0.0177 ± 0.0007 | 16.31 ± 0.69 | [2] |

| Cyclosorus parasiticus | Malonyl-CoA | 32.39 ± 5.03 | 0.0193 ± 0.001 | 17.93 ± 0.97 | [2] |

| Panicum virgatum | p-Coumaroyl-CoA | 0.130 | - | - | [3] |

Table 2: Kinetic Parameters of Chalcone Isomerase (CHI)

| Plant Source | Substrate | Km (µM) | Reference |

| Oryza sativa | Naringenin Chalcone | 11.60 | [1] |

| Oryza sativa | Isoliquiritigenin | 50.95 | [1] |

| Soybean | Naringenin (as inhibitor) | 34 (Ki) | [4] |

Note: The kinetic parameters can vary depending on the specific isoform of the enzyme, the plant species, and the experimental conditions.

Concentration of this compound in Plants

Direct quantitative data for this compound across a wide range of plant species is limited in the readily available literature. Many studies focus on total flavonoid content or other specific flavonoid derivatives. However, some information is available for certain plant families.

Table 3: Reported Presence and Quantification of Flavanones (including Naringenin/4'-Hydroxyflavanone) in Selected Plants

| Plant Family | Plant Species | Tissue | Flavanone Content | Reference |

| Caryophyllaceae | Dianthus caryophyllus (Carnation) | Petals | Reported as a constituent | [1][5] |

| Rutaceae | Citrus species (e.g., grapefruit, lemon) | Peel, Juice | Naringin (a glycoside of naringenin) is abundant, especially in grapefruit. | [6][7] |

Note: The data presented is often for flavanone glycosides, from which this compound (the aglycone) is derived. The concentration can vary significantly based on cultivar, growing conditions, and extraction methods.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.

Recombinant Protein Expression and Purification

The production of pure, active enzymes is a prerequisite for in vitro characterization. The following workflow outlines a general procedure for the expression and purification of recombinant CHS and CHI.

Figure 2: General workflow for recombinant protein expression and purification.

Protocol 1: Expression and Purification of His-tagged Chalcone Synthase (CHS)

-

Gene Cloning:

-

Amplify the full-length coding sequence of the CHS gene from plant cDNA using PCR with primers containing appropriate restriction sites.

-

Ligate the amplified gene into a pET expression vector (e.g., pET-30a(+)) containing an N-terminal His-tag.

-

Transform E. coli BL21(DE3) cells with the recombinant plasmid.[8]

-

-

Protein Expression:

-

Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.[9]

-

-

Protein Purification:

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at high speed.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).

-

Elute the His-tagged CHS protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).[10]

-

Analyze the purified protein fractions by SDS-PAGE to assess purity.

-

Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

-

Enzyme Activity Assays

Protocol 2: Chalcone Synthase (CHS) Activity Assay

This assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.2)

-

80 µM p-coumaroyl-CoA

-

160 µM malonyl-CoA

-

Purified CHS enzyme (e.g., 30 µg)[11]

-

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).[11]

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously. Centrifuge to separate the phases. Repeat the extraction of the aqueous phase with ethyl acetate.

-

Analysis:

-

Combine the organic phases and evaporate to dryness.

-

Resuspend the residue in a suitable solvent (e.g., methanol).

-

Analyze the product by High-Performance Liquid Chromatography (HPLC) on a C18 column. Monitor the absorbance at a wavelength where naringenin chalcone absorbs maximally (e.g., around 370 nm).

-

Quantify the product by comparing the peak area to a standard curve of authentic naringenin chalcone.

-

Protocol 3: Chalcone Isomerase (CHI) Activity Assay

This assay measures the conversion of naringenin chalcone to this compound (naringenin).

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

2 mM DTT

-

100 µM naringenin chalcone (dissolved in a small amount of a suitable organic solvent like DMSO or methanol)

-

Purified CHI enzyme (e.g., 10 µg)

-

-

Incubation: Incubate the reaction at room temperature for a short period (e.g., 1-5 minutes), as the reaction is typically very fast.

-

Reaction Termination and Extraction: Terminate the reaction and extract the product as described for the CHS assay using ethyl acetate.

-

Analysis:

-

Analyze the extracted product by HPLC on a C18 column. Monitor the absorbance at a wavelength suitable for naringenin detection (e.g., around 288 nm).

-

Quantify the this compound produced by comparing its peak area to a standard curve of authentic naringenin.

-

Quantification of this compound in Plant Tissues

This protocol outlines a general method for the extraction and quantification of flavonoids, including this compound, from plant material.

Figure 3: Workflow for quantification of this compound in plant tissues.

Protocol 4: HPLC Quantification of this compound in Plant Material

-

Sample Preparation:

-

Harvest fresh plant material and immediately freeze it in liquid nitrogen to quench metabolic activity.

-

Lyophilize (freeze-dry) the tissue to remove water.

-

Grind the dried tissue into a fine powder.

-

-

Extraction:

-

Accurately weigh a known amount of the powdered tissue (e.g., 100 mg).

-

Add a defined volume of extraction solvent (e.g., 1 ml of 80% methanol).

-

Vortex the mixture and sonicate for a period (e.g., 30 minutes) to enhance extraction.

-

Centrifuge the mixture at high speed to pellet the solid debris.

-

Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.

-

-

Analysis by HPLC:

-

Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

-

Use a C18 reversed-phase column.

-

Employ a gradient elution method with two mobile phases, typically:

-

Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid)

-

Mobile Phase B: Acetonitrile or methanol with a small amount of acid.

-

-

Set the UV detector to monitor at the absorbance maximum of this compound (around 288 nm). For higher sensitivity and specificity, use a mass spectrometer (LC-MS).

-

-

Quantification:

-

Prepare a series of standard solutions of authentic this compound of known concentrations.

-

Inject the standards into the HPLC to generate a calibration curve by plotting peak area against concentration.

-

Inject the plant extract and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the extract using the calibration curve. Express the final concentration as mg/g of dry weight of the plant tissue.

-

Conclusion

The biosynthesis of this compound represents a fundamental branch of flavonoid metabolism in plants. A thorough understanding of the enzymes involved, their kinetics, and the methods to quantify the products is essential for researchers in plant biology, natural product chemistry, and drug development. This technical guide provides a foundational resource for these endeavors, offering detailed protocols and a summary of the available quantitative data. Further research is warranted to expand the quantitative understanding of this compound distribution across a broader range of plant species and to explore the regulatory mechanisms that govern its production. Such knowledge will be invaluable for the metabolic engineering of plants and microorganisms to produce high-value flavonoids for various applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Metabolic engineering of Escherichia coli for the production of isoflavonoid-4'-O-methoxides and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. An Overview of Bioactive Flavonoids from Citrus Fruits [mdpi.com]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. Systems Metabolic Engineering of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mattioli1885journals.com [mattioli1885journals.com]

- 9. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

Physical and chemical properties of 4'-Hydroxyflavanone

For Researchers, Scientists, and Drug Development Professionals

Abstract